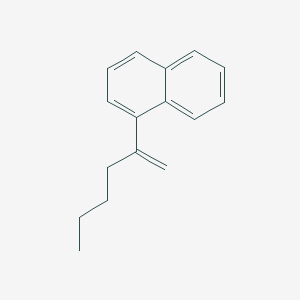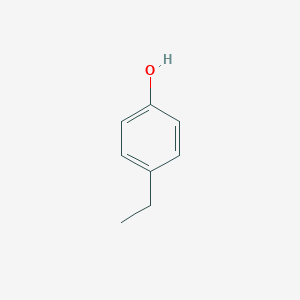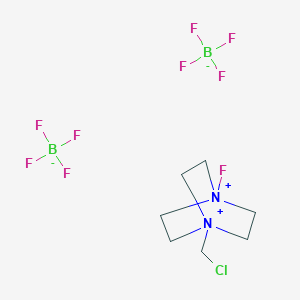
セレクトフルオロ
概要
説明
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), also known as 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a useful research compound. Its molecular formula is C7H14B2ClF9N2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
求核フッ素化
セレクトフルオロは、利用可能な最も反応性の高い求核フッ素化試薬の1つです . これは、有機基質における水素原子のフッ素置換基への置換に使用されます . これは、フッ素の強い電気陰性度とフッ素原子の比較的少ない立体障害によるものです .
アルコールとフェノールの酸化
セレクトフルオロは強力な酸化剤としても機能します . この特性は、アルコールやフェノールの酸化など、有機化学の他の反応で役立ちます .
求核ヨウ素化
求核ヨウ素化の分野では、セレクトフルオロはI2分子中のI-I結合を活性化します . これは、有機ヨウ素化合物の合成において貴重なツールになります .
遷移金属酸化剤
セレクトフルオロは、有機反応における遷移金属酸化剤として使用されてきました . これには、選択的酸化、遷移金属触媒クロスカップリング、縮合反応が含まれます .
フッ素カチオン開始剤
作用機序
Selectfluor, also known as 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate or 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used reagent in synthetic chemistry . This article will delve into the mechanism of action of Selectfluor, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Selectfluor is primarily used as an electrophilic fluorinating agent . Its primary targets are organic substrates, particularly those with hydrogen atoms that can be replaced by fluorine substituents . The strong electronegativity of fluorine and its relatively small steric footprint make it of great interest in synthetic chemistry .
Mode of Action
Selectfluor interacts with its targets through electrophilic addition and electrophilic substitution . It introduces fluorine substituents into organic molecules, a process that has historically required molecular fluorine . The toxicity and explosive tendencies of molecular fluorine have necessitated the development of safer alternatives like selectfluor .
Biochemical Pathways
The introduction of fluorine substituents into organic molecules can affect various biochemical pathways. For instance, the fluorination of imidazoheterocycles with Selectfluor has been optimized using response surface analysis . The fluorination of these compounds can lead to pronounced biological activity and various applications in medicinal chemistry .
Result of Action
The result of Selectfluor’s action is the successful fluorination of organic substrates . This can lead to the creation of new compounds with potential applications in various fields, including medicinal chemistry .
Action Environment
The action, efficacy, and stability of Selectfluor can be influenced by various environmental factors. For instance, its reactivity can be enhanced in certain solvents . Furthermore, its environmental effects are minor, with impacts on algal growth, sewage-sludge respiration, and the toxicity of several species found to be within acceptable limits .
Safety and Hazards
生化学分析
Biochemical Properties
Selectfluor is used in various biochemical reactions. It is known for its role in the oxidative reaction of disulfides and amines . This reaction enriches the research content of Selectfluor and provides a valuable vista for the convenient synthesis of sulfinamides .
Molecular Mechanism
The molecular mechanism of Selectfluor involves its role as an electrophilic fluorinating reagent . It can effect oxidative ring opening of 2,5-diarylfurans to cis-1,4-enediones . It can also lead to the formation of α-fluoro-α-arylcarboxylic acids when used for direct fluorination of silyl ketene acetals .
Temporal Effects in Laboratory Settings
It is known that Selectfluor is a stable compound that can be safely used in laboratory settings .
特性
IUPAC Name |
1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPHPUGYLSHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14B2ClF9N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140681-55-6 | |
| Record name | Selectfluor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140681556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Selectfluor acts as an electrophilic fluorinating agent, transferring a fluorine atom to electron-rich centers in organic molecules, such as activated aromatic rings, alkenes, and enamines. [, , , , , ] This interaction often leads to the formation of C-F bonds.
A: Yes, while primarily known for electrophilic fluorination, Selectfluor can mediate or catalyze a variety of "fluorine-free" transformations. These include oxidations, iodination, bromination, chlorination, nitration, thiocyanation, sulfenylation, alkylation, alkoxylation, heterocycle formation, and deprotection reactions. [, ]
A: In the case of phenyl-substituted alkenes, reactions with Selectfluor in the presence of nucleophiles like water or methanol lead to the formation of vicinal fluorohydroxy or fluoromethoxy alkanes, respectively. [, ] This contrasts with reactions in the absence of nucleophiles, where Ritter-type fluoroamidation occurs.
A: Selectfluor has a molecular formula of C7H14B2ClF9N2 and a molecular weight of 354.26 g/mol. []
A: 1H NMR and 19F NMR spectroscopy are commonly employed to assess the purity and structural features of Selectfluor. []
A: While Selectfluor has an apparent melting point of 190 °C, it can undergo exothermic decomposition at temperatures exceeding 80 °C. []
A: Selectfluor exhibits good solubility in acetonitrile and water. It is also soluble in methanol, ethanol, and acetone, but less so than in acetonitrile. While soluble in DMF and pyridine, Selectfluor can react slowly with these solvents upon heating. It reacts rapidly and exothermically with DMSO. []
A: Selectfluor facilitates a high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars and their glycosides from glycals in the presence of a nucleophile. This method extends to the synthesis of glycosyl fluorides and glycosides from anomeric hydroxy or thioglycoside derivatives. []
A: Yes, gold(I)-catalyzed fluorination-hydration of 2-alkynylphenol derivatives using Selectfluor provides a route to α-fluoro benzofuranones. This reaction involves the formation of C-O, C=O, and C-F bonds in a single step through a gold(I)/gold(III) redox catalytic cycle. []
A: Selectfluor acts as an activator of elemental iodine, enabling the selective introduction of an iodine atom at the α-carbon of aryl alkyl ketones. This reaction proceeds efficiently in methanol as the solvent. [, ]
A: Selectfluor reacts with enamines derived from β-dicarbonyl and monocarbonyl compounds under mild conditions, leading to the formation of difluorinated carbonyl compounds in high yields. []
A: Selectfluor offers several advantages over other electrophilic fluorinating reagents, including its ease of handling, commercial availability, and high selectivity. [, ] It is considered a safer and more convenient reagent compared to alternatives like perchloryl fluoride. []
A: Computational studies, including ab initio calculations, have been employed to model the mechanism of Selectfluor addition to unsaturated systems. These studies have provided insights into the regioselectivity and transition state structures involved in these reactions. []
A: The presence of the N-F bond in the diazoniabicyclo[2.2.2]octane ring system of Selectfluor is crucial for its electrophilic fluorinating ability. [, ] Modifications to this core structure can significantly alter its reactivity and selectivity. [, ]
A: Selectfluor is best stored below 38 °C, with lower temperatures being preferable for bulk storage. It should be handled with care, avoiding contact with skin, eyes, and respiratory tract. []
A: Selectfluor is moderately toxic and can be an irritant. Therefore, appropriate personal protective equipment, including a dust mask, gloves, and safety glasses, should always be worn when handling this reagent. []
ANone: The provided research focuses on the chemical properties and synthetic applications of Selectfluor. Information regarding pharmacological properties like PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, etc., is not covered in these studies.
A: Yes, several other reagents can be used for fluorination and other transformations depending on the specific substrate and desired outcome. Some examples include N-fluorobenzenesulfonimide (NFSI), xenon difluoride (XeF2), perchloryl fluoride (ClO3F), and various N-fluoropyridinium salts. [, , , , , ]
A: Both Selectfluor and NFSI are commonly used as electrophilic fluorinating reagents. Selectfluor generally exhibits higher reactivity compared to NFSI, while NFSI often provides better selectivity. The choice between the two reagents depends on the specific substrate and desired reaction outcome. [, , ]
ANone: Specific details on recycling and waste management of Selectfluor are not covered in the provided research. It's important to handle and dispose of Selectfluor and its byproducts according to established chemical waste disposal guidelines.
ANone: The research on Selectfluor leverages a range of analytical techniques, including NMR spectroscopy, X-ray crystallography, and computational chemistry tools. Access to specialized equipment and expertise in these areas is essential for conducting research in this field.
A: Selectfluor was first reported as a fluorinating reagent in the early 1990s and has since gained significant attention due to its versatility and effectiveness. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

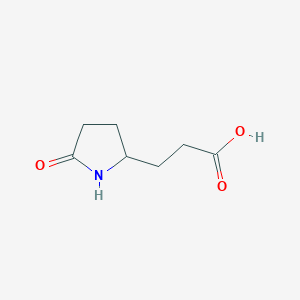

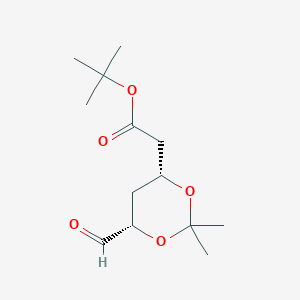

![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
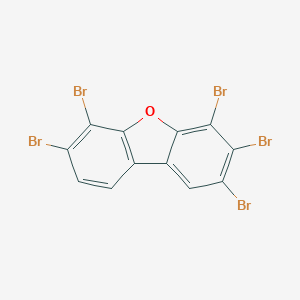
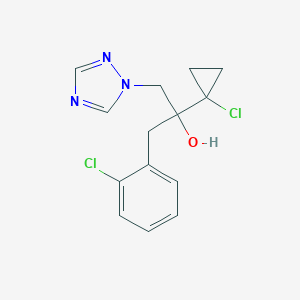
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
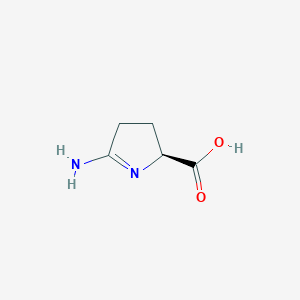
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
